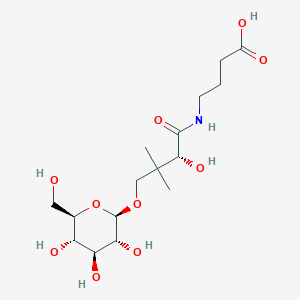
Nsggpp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nsggpp is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its ability to selectively bind to specific proteins, making it a valuable tool for studying the mechanisms of various biological processes. In
Aplicaciones Científicas De Investigación
Nsggpp has a wide range of potential applications in scientific research. One of its primary uses is in the study of protein-protein interactions. The compound can be used to selectively bind to specific proteins, allowing researchers to study the mechanisms of various biological processes. Additionally, Nsggpp has been shown to have potential applications in drug discovery, as it can be used to identify novel drug targets.
Mecanismo De Acción
The mechanism of action of Nsggpp is based on its ability to selectively bind to specific proteins. The compound binds to a specific site on the protein, causing a conformational change that alters the protein's function. This mechanism of action makes Nsggpp a valuable tool for studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
Nsggpp has been shown to have a range of biochemical and physiological effects. The compound has been shown to alter the activity of various proteins, leading to changes in cellular signaling pathways. Additionally, Nsggpp has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Nsggpp is its ability to selectively bind to specific proteins, making it a valuable tool for studying the mechanisms of various biological processes. Additionally, the compound is relatively easy to synthesize, making it readily available for use in scientific research. However, there are also some limitations to the use of Nsggpp. The compound can be toxic at high concentrations, and its effects on living organisms are not well understood.
Direcciones Futuras
There are several future directions for the study of Nsggpp. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the use of Nsggpp in drug discovery, with the goal of identifying novel drug targets. Finally, there is ongoing research into the potential therapeutic applications of Nsggpp, particularly in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Nsggpp is a synthetic compound that has a wide range of potential applications in scientific research. The compound's ability to selectively bind to specific proteins makes it a valuable tool for studying the mechanisms of various biological processes. While there are some limitations to the use of Nsggpp, ongoing research is exploring new synthesis methods, drug discovery applications, and potential therapeutic uses.
Métodos De Síntesis
Nsggpp is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of a precursor molecule, which is then modified to form the final product. The process typically involves several purification steps to ensure the purity of the final compound.
Propiedades
Número CAS |
109273-48-5 |
|---|---|
Nombre del producto |
Nsggpp |
Fórmula molecular |
C27H32N6O4S |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
N-[3-[4-(hydrazinylmethylideneamino)phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H32N6O4S/c28-30-19-29-23-11-8-20(9-12-23)16-25(27(35)33-14-4-1-5-15-33)32-26(34)18-31-38(36,37)24-13-10-21-6-2-3-7-22(21)17-24/h2-3,6-13,17,19,25,31H,1,4-5,14-16,18,28H2,(H,29,30)(H,32,34) |
Clave InChI |
FULCIVSNIQRLMG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N=CNN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N=CNN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Sinónimos |
N-alpha-(2-naphthylsulfonylglycyl)-4-guanidinophenylalaninepiperidide NSGGPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



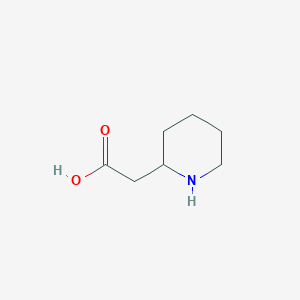
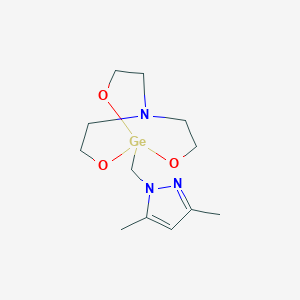
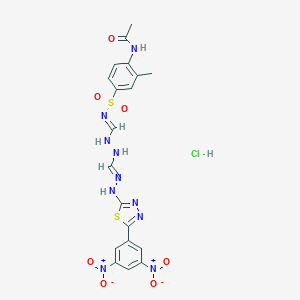
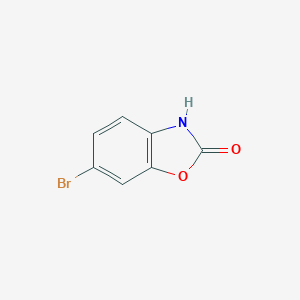
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

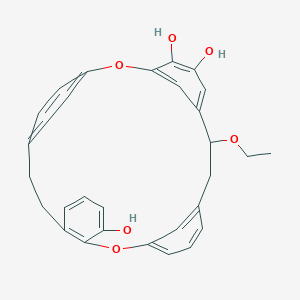
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
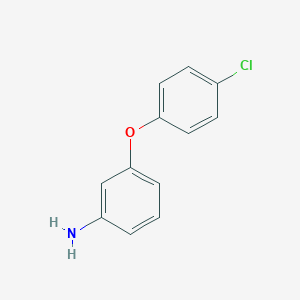



![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
